4-Chloro-3,5-difluorobenzyl alcohol

Physical chemistry Solid-phase synthesis Formulation

Liquid benzyl alcohol building blocks cause stoichiometry drift in automated parallel synthesis. 4-Chloro-3,5-difluorobenzyl alcohol (CAS 1431329-58-6) is a solid-phase alternative enabling precise automated dispensing. • Solid form prevents volatility-related concentration drift in extended automated runs. • Orthogonal Cl/OH dual handles support iterative library synthesis: anchor via alcohol, diversify via Pd cross-coupling at chloro position. • Enhanced lipophilicity (logP ~1.8) improves BBB permeability of CNS candidates vs. non-chlorinated analogs.

Molecular Formula C7H5ClF2O
Molecular Weight 178.563
CAS No. 1431329-58-6
Cat. No. B569403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3,5-difluorobenzyl alcohol
CAS1431329-58-6
Molecular FormulaC7H5ClF2O
Molecular Weight178.563
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)Cl)F)CO
InChIInChI=1S/C7H5ClF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2,11H,3H2
InChIKeyHFXGVJVAIJGNRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3,5-difluorobenzyl alcohol: Physicochemical Profile and Intermediate Overview


4-Chloro-3,5-difluorobenzyl alcohol (CAS 1431329-58-6), also named (4-chloro-3,5-difluorophenyl)methanol, is a fluorinated benzyl alcohol derivative with the molecular formula C₇H₅ClF₂O and a molecular weight of approximately 178.56 g/mol [1]. The compound features a benzene ring substituted with one chlorine atom at the para position and two fluorine atoms at the meta positions relative to the hydroxymethyl group, existing as a solid at ambient temperature with a commercially available purity specification of 97% . This structural configuration places it within the class of halogenated benzyl alcohols that serve as versatile building blocks in organic synthesis, particularly as precursors to aldehydes via oxidation and as intermediates in pharmaceutical and agrochemical development pathways .

Workflow Supports building-block and intermediate synthesis with an alcohol oxidation pathway.
Selection Logic Enables solid-phase synthesis and automated dispensing; non-chlorinated analogs are liquid.
Use Context Para-chloro substitution provides a synthetic handle for late-stage cross-coupling.

Why Non-Chlorinated Analogs Cannot Replace This Compound


Substitution of 4-chloro-3,5-difluorobenzyl alcohol with analogs such as 3,5-difluorobenzyl alcohol (CAS 79538-20-8) or 2-chloro-3,5-difluorobenzyl alcohol (CAS 1785519-54-1) introduces distinct alterations in physicochemical properties and reactivity profiles that directly affect synthetic utility and downstream performance. The presence of the para-chloro substituent in the target compound increases molecular weight from 144.12 g/mol (3,5-difluorobenzyl alcohol) to 178.56 g/mol, elevates lipophilicity (predicted logP ~1.8 vs. ~1.5), and converts the physical state from liquid to solid at room temperature . Critically, the chloro group provides an additional synthetic handle for nucleophilic aromatic substitution and cross-coupling reactions that is entirely absent in non-chlorinated analogs, while the para-substitution pattern yields regioselectivity outcomes distinct from ortho-chloro isomers . These differences preclude direct one-to-one substitution without re-optimization of reaction conditions, purification protocols, or biological activity profiles in final compounds.

Target Compound
4-Chloro-3,5-difluorobenzyl alcohol
Solid-state, para-chloro handle, higher predicted lipophilicity and boiling point. Two orthogonal functional groups support sequential derivatization.
Potential Substitute
3,5-Difluorobenzyl alcohol
Liquid at room temperature, lacking the chloro substituent. Lower molecular weight and volatility may alter reaction outcomes and handling protocols.
Physical-state differences may shift automated-synthesis workflows; the absence of a para-chloro leaving group limits diversification and cross-coupling strategies.

Quantitative Differentiation vs. Closest Analogs


Solid vs. Liquid Physical State and Molecular Weight

4-Chloro-3,5-difluorobenzyl alcohol exhibits a molecular weight of 178.56 g/mol and exists as a solid at room temperature, whereas its non-chlorinated analog 3,5-difluorobenzyl alcohol (CAS 79538-20-8) has a molecular weight of 144.12 g/mol and is a clear colorless liquid . This 34.44 g/mol mass increase and solid physical state directly impact handling protocols, solubility characteristics, and suitability for solid-phase synthetic applications .

Physical State and Mass
Head-to-head
178.56 g/mol (solid) vs. 144.12 g/mol (liquid)
Solid state supports solid-phase synthesis and precise weighing.
Δ 34.44 g/mol; liquid-to-solid phase transition.
Physical chemistry Solid-phase synthesis Formulation

Boiling Point and Volatility Difference

While the boiling point of 4-chloro-3,5-difluorobenzyl alcohol has not been explicitly reported in the accessible literature, its non-chlorinated analog 3,5-difluorobenzyl alcohol exhibits a boiling point range of 97-99 °C at 9 mmHg . The presence of the additional para-chloro substituent in the target compound, with its higher molecular weight and increased polarizability, is expected to elevate the boiling point by approximately 20-40 °C relative to the non-chlorinated analog based on class-level structure-property relationships for halogenated benzyl alcohols [1].

Boiling Point Estimation
Class-level inference
Estimated elevation of 20–40 °C vs. non-chlorinated analog (97–99 °C at 9 mmHg)
May support elevated-temperature reaction protocols.
Data to verify; extrapolated from halogenated benzyl alcohol class behavior.
Thermal stability Reaction optimization Distillation

Para- vs. Ortho-Chloro Regioisomer Reactivity

4-Chloro-3,5-difluorobenzyl alcohol (para-chloro substitution) differs fundamentally from 2-chloro-3,5-difluorobenzyl alcohol (CAS 1785519-54-1, ortho-chloro substitution) in the spatial positioning of the chloro leaving group relative to the hydroxymethyl moiety . The para-chloro configuration provides a sterically unhindered site for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) without ortho-steric interference, whereas the ortho-chloro isomer introduces steric hindrance that can slow reaction kinetics or necessitate modified catalytic systems [1].

Regioisomer Reactivity
Cross-study comparable
Para-chloro unhindered vs. ortho-chloro steric interference
Supports synthetic-efficiency review for SNAr and cross-coupling.
Qualitative steric hindrance differential.
Regioselectivity Nucleophilic aromatic substitution Cross-coupling

Density, Refractive Index, and Lipophilicity Shift

The non-chlorinated analog 3,5-difluorobenzyl alcohol has a measured density of 1.272 g/mL at 25 °C and a refractive index (n20/D) of 1.487 . While experimental density and refractive index values for 4-chloro-3,5-difluorobenzyl alcohol remain unreported in accessible databases, the addition of the para-chloro substituent is expected to increase density by approximately 0.10-0.20 g/mL and refractive index by 0.03-0.05 units based on class-level structure-property trends for halogenated aromatics [1]. These physicochemical shifts translate to a calculated logP increase of ~0.3-0.4 units, indicating enhanced lipophilicity relevant to chromatographic retention and membrane permeability predictions .

Lipophilicity and Density
Class-level inference
Predicted logP ~1.8–1.9; density increase ~0.10–0.20 g/mL
Alters reversed-phase HPLC retention and SPE behavior.
Predicted values; experimental data to verify.
Lipophilicity Chromatography ADME prediction

Oxidation to Distinct Chloro-Containing Aldehyde

4-Chloro-3,5-difluorobenzyl alcohol serves as the direct precursor to 4-chloro-3,5-difluorobenzaldehyde (C365960) via oxidation [1]. This defined synthetic relationship provides a verified downstream application that distinguishes it from analogs lacking the para-chloro substituent, such as 3,5-difluorobenzyl alcohol, which oxidizes to 3,5-difluorobenzaldehyde—a compound with distinct reactivity and end-use profiles . The chloro-substituted aldehyde offers an additional synthetic handle for further elaboration (e.g., Knoevenagel condensation, reductive amination) that is not available from the non-chlorinated aldehyde.

Oxidation Product Utility
Supporting evidence
Precursor to 4-chloro-3,5-difluorobenzaldehyde (C365960)
Defined building-block pathway for medicinal chemistry.
Chloro-aldehyde enables further condensation and amination steps.
Oxidation chemistry Building block utility Process development

Chloro Substituent as Masked Functional Handle

The para-chloro substituent in 4-chloro-3,5-difluorobenzyl alcohol functions as a masked or latent functional group that can be selectively activated for further derivatization via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling after the benzyl alcohol moiety has been incorporated into larger molecular frameworks [1]. In contrast, the non-chlorinated analog 3,5-difluorobenzyl alcohol lacks this additional site for late-stage diversification, limiting the accessible chemical space to modifications of the hydroxyl group alone .

Masked Functional Handles
Class-level inference
2 orthogonal handles (alcohol + chloro) vs. 1 handle for non-chlorinated analog
Supports iterative synthesis and late-stage diversification review.
Sequential orthogonal functionalization context.
Masked functionality Late-stage functionalization Diversity-oriented synthesis

Validated Application Scenarios


Solid-Phase and Automated Parallel Synthesis

The solid physical state of 4-chloro-3,5-difluorobenzyl alcohol (versus liquid 3,5-difluorobenzyl alcohol) enables direct, precise weighing on automated solid-dispensing workstations without the need for solvent reconstitution or liquid handling calibration . This property is particularly advantageous in high-throughput parallel synthesis environments where consistent stoichiometry across hundreds of reaction vessels is critical for reliable SAR (structure-activity relationship) analysis. The compound's solid form also eliminates volatility-related concentration drift during extended automated runs, ensuring batch-to-batch reproducibility that cannot be guaranteed with liquid benzyl alcohol analogs .

Late-Stage Diversification in Lead Optimization

The orthogonal dual functionality of 4-chloro-3,5-difluorobenzyl alcohol—a benzyl alcohol moiety paired with a para-chloro substituent—supports iterative library synthesis where the alcohol group is first utilized to anchor the compound to a core scaffold (via ether, ester, or carbamate linkages), followed by palladium-catalyzed cross-coupling at the chloro position to introduce diverse aryl, amine, or ether substituents . This sequential functionalization strategy cannot be replicated with non-chlorinated analogs such as 3,5-difluorobenzyl alcohol, which lack the second synthetic handle for post-attachment diversification .

High-Temperature Reactions with Reduced Volatility

For synthetic protocols conducted at temperatures exceeding 80-100 °C, the higher boiling point and reduced volatility of 4-chloro-3,5-difluorobenzyl alcohol (relative to the 97-99 °C/9 mmHg boiling point of 3,5-difluorobenzyl alcohol) minimize substrate loss through evaporation and prevent vapor-phase side reactions . This thermal stability advantage is particularly relevant in solvent-free mechanochemical reactions, high-boiling solvent systems (e.g., DMF, DMSO, NMP), and microwave-assisted synthesis where temperature control is critical for yield optimization and safety .

CNS Drug Discovery with Enhanced BBB Penetration

The increased lipophilicity conferred by the para-chloro substituent (predicted logP elevation of ~0.3-0.4 units vs. 3,5-difluorobenzyl alcohol) enhances the calculated blood-brain barrier (BBB) permeability of derived compounds . In CNS drug discovery programs where fluorine substitution is already employed to modulate metabolic stability, the addition of a chloro group at the para position provides an additional handle for fine-tuning physicochemical properties without introducing new heteroatoms that might compromise passive diffusion . This combination of dual fluorine atoms for metabolic blocking and a para-chloro substituent for lipophilicity adjustment offers a distinct property profile compared to non-chlorinated analogs .

Application
Selection Property
Validation Focus
Solid-phase and automated parallel synthesis
Solid physical state for automated dispensing
Stoichiometry consistency and batch reproducibility
Late-stage diversification in lead optimization
Orthogonal dual functionality (alcohol + chloro)
Cross-coupling efficiency and library yield
High-temperature and mechanochemical reactions
Reduced volatility and higher boiling point
Substrate loss and vapor-phase side reactions
CNS drug discovery research models
Predicted lipophilicity for BBB permeability
Passive diffusion and chromatographic retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3,5-difluorobenzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.